molecular formula C13H19ClN2O3 B2755842 (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride CAS No. 1279026-90-2

(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride

Cat. No.: B2755842
CAS No.: 1279026-90-2
M. Wt: 286.76
InChI Key: JLVANPPTBNGFRW-FXMYHANSSA-N
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Description

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a carbobenzyloxy (Cbz) protected amine group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as L-proline.

    Protection of Amine Group: The amine group of L-proline is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions.

    Formation of Pyrrolidine Ring: The protected L-proline undergoes cyclization to form the pyrrolidine ring.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Hydroxyproline: Another chiral compound with a hydroxyl group on the pyrrolidine ring.

    (2S,4R)-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride: A diastereomer with different stereochemistry.

    (2S,4S)-4-Phenylthio-L-proline hydrochloride: A compound with a phenylthio group instead of a hydroxymethyl group.

Uniqueness

(2S,4S)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from similar compounds.

Properties

IUPAC Name

benzyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVANPPTBNGFRW-FXMYHANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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